molecular formula C13H9N3O B2364419 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole CAS No. 25433-30-1

2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole

Cat. No. B2364419
CAS RN: 25433-30-1
M. Wt: 223.235
InChI Key: QIKALNJWTVDPOF-UHFFFAOYSA-N
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Description

2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole is a novel pH-responsive probe with a three-ring heteroaromatic pattern and a flexible cationic chain . It shows real-time naked-eye colorimetric and fluorescence response in the slightly acidic pH range . It also exhibits significant antibacterial activity, particularly against Escherichia coli .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole is characterized by a three-ring heteroaromatic pattern and a flexible cationic chain . Single-crystal X-ray study and density functional theory (DFT) calculations have been used to rationalize the molecule’s spectroscopic response .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole include its excellent solubility both in the organic phase and in water . It’s also known to be fluorescent due to the implemented emission related to the electrostatic repulsions between the cationic chains .

Future Directions

The future directions for 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole could involve further exploration of its potential applications, given its pH-responsive properties, antibacterial activity, and excellent solubility . More research could also be conducted to understand its synthesis and mechanism of action in more detail.

properties

IUPAC Name

2-phenyl-5-pyridin-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c1-2-6-10(7-3-1)12-15-16-13(17-12)11-8-4-5-9-14-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKALNJWTVDPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole

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